

Application Notes and Protocols for the Synthesis of Dibromsalan via Bromination

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Compound of Interest

Compound Name: *Dibromsalan*

Cat. No.: *B1195951*

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Abstract

This document provides a detailed protocol for the synthesis of **Dibromsalan** (4',5-dibromosalicylanilide) through the bromination of salicylanilide. The procedure is designed to favor the formation of the desired dibrominated product. Included are comprehensive experimental procedures, tables summarizing key quantitative data, and characterization details to ensure product identity and purity.

Introduction

Dibromsalan, a halogenated derivative of salicylanilide, is recognized for its antibacterial and antifungal properties.[1] The synthesis of **Dibromsalan** is most commonly achieved through the electrophilic bromination of salicylanilide. This protocol outlines a robust method for this synthesis, focusing on reaction conditions that promote the formation of 4',5-dibromosalicylanilide.

Key Data Summary

Parameter	Value	Reference
Molecular Formula	C ₁₃ H ₉ Br ₂ NO ₂	[2][3]
Molecular Weight	371.02 g/mol	[2][3]
Melting Point	238-245 °C	[4]
IUPAC Name	5-bromo-N-(4-bromophenyl)-2-hydroxybenzamide	[3]

Experimental Protocol: Synthesis of Dibromsalan

This protocol is adapted from established bromination procedures of salicylanilide derivatives. The key to selectively synthesizing the dibrominated product lies in the careful control of the stoichiometry of the brominating agent.

Materials:

- Salicylanilide
- Bromine
- Glacial Acetic Acid
- Ethanol
- Sodium bisulfite solution (10% w/v)
- Deionized water

Equipment:

- Round-bottom flask with a magnetic stirrer
- Dropping funnel
- Reflux condenser

- Heating mantle
- Büchner funnel and flask
- Standard laboratory glassware

Procedure:

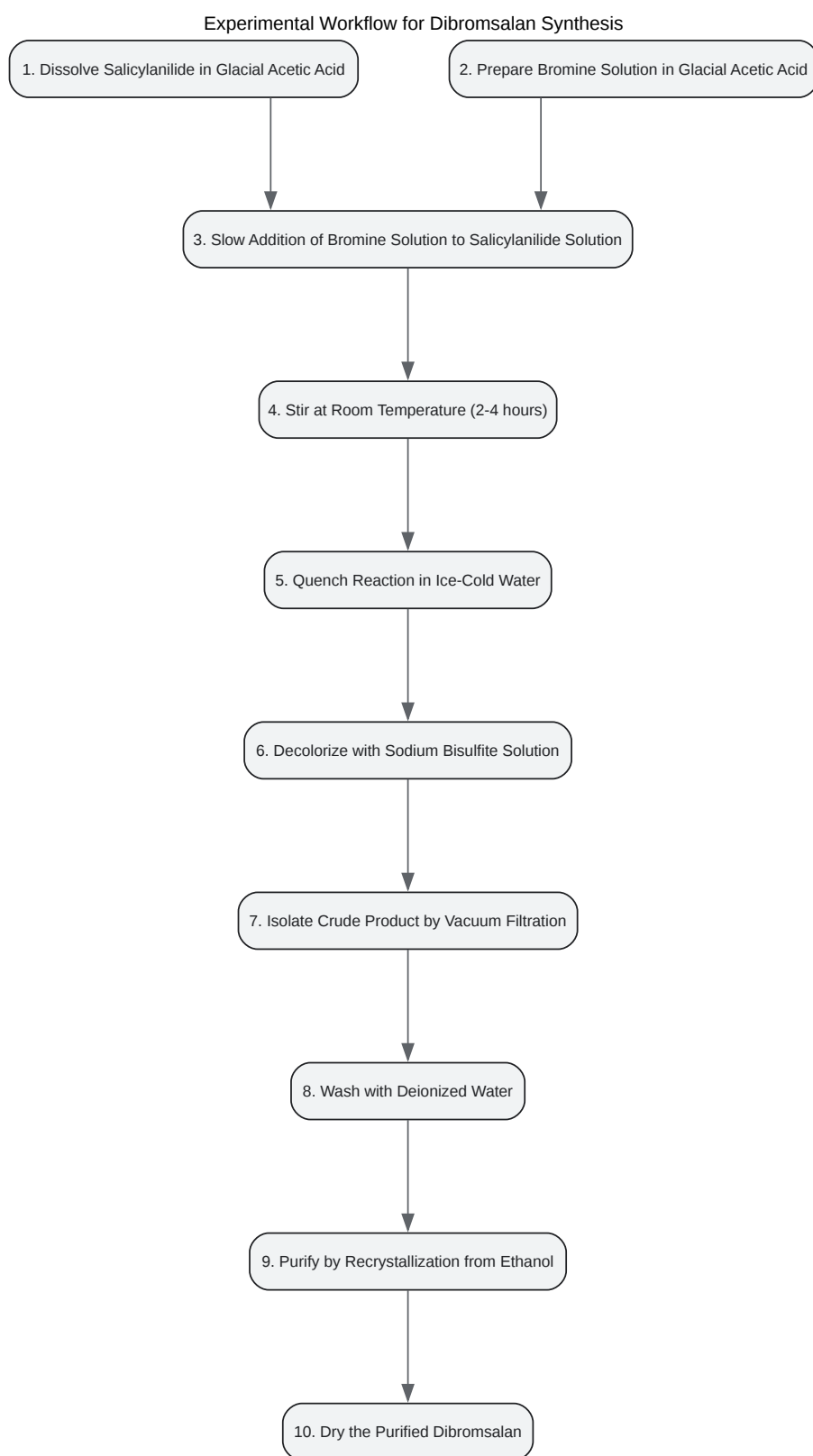
- **Dissolution of Starting Material:** In a round-bottom flask equipped with a magnetic stirrer, dissolve salicylanilide (1 equivalent) in a suitable volume of glacial acetic acid.
- **Preparation of Brominating Agent:** In a separate beaker, carefully prepare a solution of bromine (2.2 equivalents) in glacial acetic acid. Caution: Bromine is highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment.
- **Bromination Reaction:** Slowly add the bromine solution to the salicylanilide solution at room temperature using a dropping funnel over a period of 30-60 minutes with continuous stirring.
- **Reaction Completion:** After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- **Quenching:** Upon completion, slowly pour the reaction mixture into a beaker containing ice-cold water. A precipitate of the crude product should form.
- **Decolorization:** To remove any unreacted bromine, add a 10% sodium bisulfite solution dropwise until the orange color of the solution disappears.
- **Isolation of Crude Product:** Collect the crude **Dibromsalan** precipitate by vacuum filtration using a Büchner funnel.
- **Washing:** Wash the crude product cake with copious amounts of deionized water to remove any remaining acetic acid and salts.
- **Purification by Recrystallization:**
 - Transfer the crude product to a clean flask.

- Add a minimal amount of hot ethanol to dissolve the solid.
- Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystallization.
- Collect the purified crystals by vacuum filtration.
- Wash the crystals with a small amount of cold ethanol.
- Drying: Dry the purified **Dibromsalan** crystals in a vacuum oven at a temperature below its melting point.

Characterization Data

Technique	Expected Observations
Melting Point	238-245 °C
^1H NMR (DMSO- d_6)	Aromatic protons in the range of δ 6.9-8.0 ppm, an amide proton (NH) signal, and a hydroxyl proton (OH) signal.
^{13}C NMR (DMSO- d_6)	Signals corresponding to the aromatic carbons, the amide carbonyl carbon, and carbons bearing bromine and hydroxyl groups.
FTIR (KBr pellet)	Characteristic absorption bands for O-H stretching (around 3300-3500 cm^{-1}), N-H stretching (around 3300 cm^{-1}), C=O stretching of the amide (around 1650 cm^{-1}), and C-Br stretching (in the fingerprint region).[5]

Experimental Workflow



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Caption: Workflow for the synthesis and purification of **Dibromsalan**.

Signaling Pathways and Logical Relationships

At the chemical synthesis level, there are no signaling pathways to depict. The logical relationship is a straightforward, linear synthetic process as illustrated in the workflow diagram above. The bromination reaction proceeds via an electrophilic aromatic substitution mechanism, where the bromine atoms are directed to the para position of the aniline ring and the para position relative to the hydroxyl group on the salicylic acid ring, which is activated towards electrophilic substitution.

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